molecular formula C10H11F2NO B1475411 1-(2,6-Difluorobenzyl)azetidin-3-ol CAS No. 1603213-77-9

1-(2,6-Difluorobenzyl)azetidin-3-ol

Cat. No. B1475411
M. Wt: 199.2 g/mol
InChI Key: OAIGTPNFLAQNTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of azetidines, including 1-(2,6-Difluorobenzyl)azetidin-3-ol, is an important yet undeveloped research area . A protocol for the diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines via NaBH4 promoted reduction of C-3 functionalized azetidin-2-ones has been developed . A process for the preparation of 1-benzylazetidin-3-ol involves the cyclization of N-benzyl-3-amino-1-chloro-propan-2-ol, in solution in triethylamine .

Scientific Research Applications

  • Synthesis of Derivatives for Drug Design : The synthesis of 3-Aryl-3-sulfanyl azetidines from azetidine-3-ols, including 1-(2,6-Difluorobenzyl)azetidin-3-ol, has been achieved using a mild Fe-catalyzed thiol alkylation. These azetidine sulfides demonstrate potential for incorporation in drug discovery programs (Dubois et al., 2019).

  • Structural Analysis : The crystal and molecular structure of related compounds like 1-(Diphenylmethyl)azetidin-3-ol, a compound structurally similar to 1-(2,6-Difluorobenzyl)azetidin-3-ol, has been studied, revealing insights into the molecular conformation and intermolecular interactions, which are crucial for understanding the chemical behavior of these compounds (Ramakumar et al., 1977).

  • Antibacterial Properties : Research on azetidinylquinolones has shown that modifications of the azetidine ring, like those in 1-(2,6-Difluorobenzyl)azetidin-3-ol, can lead to compounds with significant antibacterial activity. This demonstrates the potential of such compounds in developing new antibiotics (Frigola et al., 1995).

  • Development of Novel Synthetic Routes : Studies have shown the transformation of related azetidin-2-ones into different organic compounds, illustrating the versatility of azetidine derivatives in synthetic organic chemistry (Mollet et al., 2011).

  • Enzyme Inhibitor Synthesis : Azetidinones, related to 1-(2,6-Difluorobenzyl)azetidin-3-ol, have been synthesized and evaluated as potential enzyme inhibitors. This highlights the role of such compounds in the development of new therapeutic agents (Beauve et al., 1999).

  • Synthesis of Novel Antibiotics : The synthesis of azetidinone antibiotics has been explored, demonstrating the importance of azetidine derivatives in the development of new antibacterial agents. This research can guide the use of 1-(2,6-Difluorobenzyl)azetidin-3-ol in similar contexts (Lammert & Kukolja, 1975).

properties

IUPAC Name

1-[(2,6-difluorophenyl)methyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO/c11-9-2-1-3-10(12)8(9)6-13-4-7(14)5-13/h1-3,7,14H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIGTPNFLAQNTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=C(C=CC=C2F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Difluorobenzyl)azetidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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